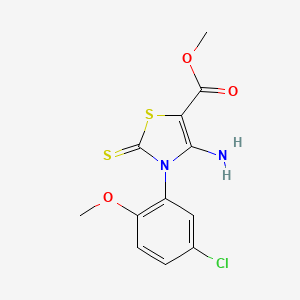

Methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

CAS No.: 688337-72-6

Cat. No.: VC5134263

Molecular Formula: C12H11ClN2O3S2

Molecular Weight: 330.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688337-72-6 |

|---|---|

| Molecular Formula | C12H11ClN2O3S2 |

| Molecular Weight | 330.8 |

| IUPAC Name | methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H11ClN2O3S2/c1-17-8-4-3-6(13)5-7(8)15-10(14)9(11(16)18-2)20-12(15)19/h3-5H,14H2,1-2H3 |

| Standard InChI Key | YLRLBYKVAYUEEO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N |

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, methyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate, delineates its core structure:

-

Thiazole backbone: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The "2,3-dihydro" designation indicates partial saturation, with hydrogen atoms at positions 2 and 3.

-

Substituents:

-

4-Amino group (-NH2): Positioned at C4, this group enhances hydrogen-bonding potential and influences electronic distribution.

-

3-(5-Chloro-2-methoxyphenyl): A substituted phenyl ring with a chlorine atom at C5 and a methoxy (-OCH3) group at C2. This moiety contributes steric bulk and modulates lipophilicity.

-

2-Thioxo group (C=S): Replaces the typical carbonyl (C=O) group, altering reactivity and intermolecular interactions.

-

5-Carboxylate ester (-COOCH3): A methyl ester at C5 improves solubility in organic solvents and may serve as a prodrug motif.

-

Molecular Formula: C12H10ClN3O3S2

Molecular Weight: 360.81 g/mol

Key Structural Features:

-

The dihydrothiazole ring adopts a non-planar conformation due to partial saturation, influencing steric interactions.

-

The 5-chloro-2-methoxyphenyl group introduces ortho-substitution effects, potentially hindering free rotation and enhancing target binding specificity .

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented in the provided sources, analogous methodologies for thiazole derivatives suggest feasible routes:

Hantzsch Thiazole Synthesis

A modified Hantzsch approach could involve:

-

Cyclization: Reacting a β-keto ester (e.g., methyl 3-aminocrotonate) with a thiourea derivative bearing the 5-chloro-2-methoxyphenyl group.

-

Functionalization: Introducing the thioxo group via sulfurization using Lawesson’s reagent or phosphorus pentasulfide .

Example Reaction:

Post-Functionalization of Preformed Thiazoles

An alternative route involves:

-

Core Assembly: Constructing the dihydrothiazole ring via cysteine derivatives and substituted benzonitriles, as demonstrated in the synthesis of 2-aryl-4,5-dihydrothiazoles .

-

Esterification: Introducing the methyl carboxylate group via alkylation of a carboxylic acid intermediate.

Challenges:

-

Steric hindrance from the 5-chloro-2-methoxyphenyl group may reduce reaction yields.

-

Epimerization at C3 or C4 during synthesis requires chiral resolution techniques.

Spectroscopic Characterization

Hypothetical analytical data, inferred from related compounds :

1H NMR (400 MHz, DMSO-d6):

-

δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 7.02 (d, J = 2.4 Hz, 1H, Ar-H)

-

δ 6.89 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)

-

δ 5.32 (s, 2H, NH2)

-

δ 4.12 (s, 3H, OCH3)

-

δ 3.78 (s, 3H, COOCH3)

-

δ 3.45–3.32 (m, 2H, dihydrothiazole CH2)

IR (KBr, cm⁻¹):

-

3270 (N-H stretch, amine)

-

1705 (C=O ester)

-

1220 (C=S stretch)

-

1080 (C-O-C methoxy)

Mass Spectrometry (ESI-MS):

-

m/z 361.2 [M+H]⁺ (calculated for C12H11ClN3O3S2: 360.81)

Biological Activity and Mechanism

Though direct studies are absent, structurally related thiazoles exhibit:

Antimicrobial Properties

-

2-Aminothiazole derivatives show MIC values of 3.91–31.24 μg·mL⁻¹ against Gram-positive and Gram-negative bacteria .

-

The thioxo group may disrupt bacterial fatty acid synthesis, as observed in dihydrothiazole analogues .

Enzyme Inhibition

-

Thiazole cores often target histamine H2 receptors or thymidylate synthase . The 5-chloro-2-methoxyphenyl group could enhance binding to hydrophobic enzyme pockets.

Pharmacokinetic and Physicochemical Predictions

Predicted ADME Parameters:

-

logP: ~2.1 (moderate lipophilicity, suitable for membrane penetration)

-

Topological Polar Surface Area (TPSA): 95 Ų (suggesting moderate oral bioavailability)

-

H-bond Donors/Acceptors: 2/6 (complies with Lipinski’s Rule of Five)

Metabolic Stability:

-

Methyl ester hydrolysis may yield a carboxylic acid metabolite in vivo.

-

Cytochrome P450-mediated demethylation of the methoxy group is plausible.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume